molecular formula C14H6F6N2O4S B12003119 2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene CAS No. 365-55-9

2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene

Cat. No.: B12003119
CAS No.: 365-55-9
M. Wt: 412.27 g/mol
InChI Key: JZOKZEROYRPYIF-UHFFFAOYSA-N
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Description

2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene is a complex organic compound with the molecular formula C14H6F6N2O4S. It is characterized by the presence of nitro groups and trifluoromethyl groups attached to a benzene ring, making it a unique and highly reactive molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, as well as catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and nitric acid. The reaction conditions often involve elevated temperatures and pressures to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions include amines, nitroso compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can form strong bonds with various biomolecules, leading to alterations in their structure and function. The compound can also participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenol
  • 1-(4-Nitro-2-(trifluoromethyl)phenyl)pyrrolidine
  • 2-Methyl-1-nitro-4-(trifluoromethyl)benzene

Uniqueness

What sets 2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene apart from similar compounds is its dual presence of nitro and trifluoromethyl groups on both phenyl rings. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

365-55-9

Molecular Formula

C14H6F6N2O4S

Molecular Weight

412.27 g/mol

IUPAC Name

2-nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H6F6N2O4S/c15-13(16,17)7-1-3-11(9(5-7)21(23)24)27-12-4-2-8(14(18,19)20)6-10(12)22(25)26/h1-6H

InChI Key

JZOKZEROYRPYIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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